
5-Ethyl-2-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methylbenzofuran typically involves the alkylation of 5-methylbenzofuran. One common method includes the reaction of 5-methylbenzofuran with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This is followed by the addition of ethyl bromide at room temperature .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes and high-yield reactions
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
5-Ethyl-2-methylbenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Benzofurans are used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylbenzofuran involves its interaction with various molecular targets. Benzofuran derivatives can interact with enzymes, receptors, and other proteins, leading to a range of biological effects. For example, some benzofuran compounds inhibit enzymes involved in viral replication, making them potential antiviral agents .
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the ethyl group at the 5-position.
5-Methylbenzofuran: Lacks the ethyl group at the 2-position.
2-Ethylbenzofuran: Lacks the methyl group at the 5-position.
Uniqueness: 5-Ethyl-2-methylbenzofuran is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h4-7H,3H2,1-2H3 |
InChI Key |
VDRRMNRMNLVJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


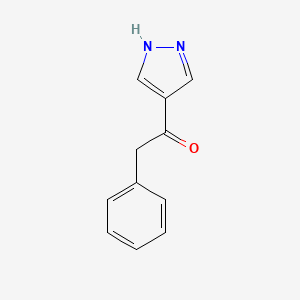
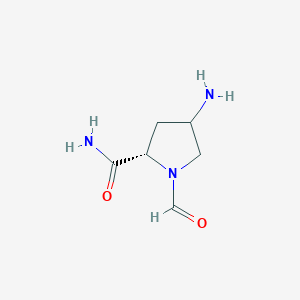
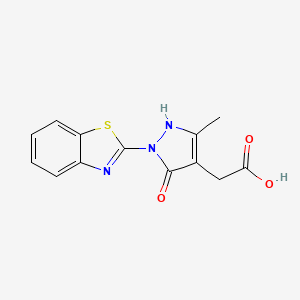
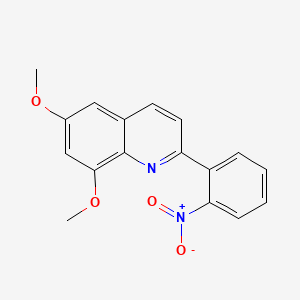
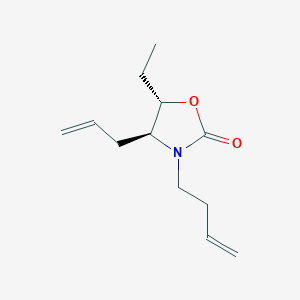
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
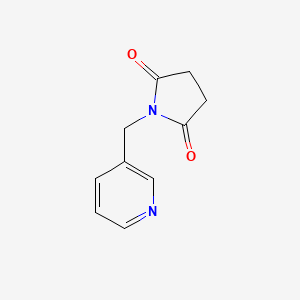

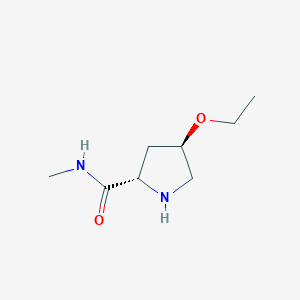
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)


